Product packaging for 8,11,14-Octadecatrienoic acid(Cat. No.:)

8,11,14-Octadecatrienoic acid

Cat. No.: B1194201
M. Wt: 278.4 g/mol
InChI Key: CTMZJQAVRYEWHS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Polyunsaturated Fatty Acids (PUFAs)

8,11,14-Octadecatrienoic acid is systematically named based on its 18-carbon chain with three double bonds located at the 8th, 11th, and 14th carbon positions. chemspider.com The geometry of these double bonds, typically in the cis configuration, is denoted as (8Z,11Z,14Z)-octadecatrienoic acid. larodan.com This specific structure places it within the broad class of polyunsaturated fatty acids, which are characterized by the presence of multiple double bonds in their hydrocarbon chains. wikipedia.org

Positional Isomerism among Octadecatrienoic Acids (C18:3)

The term "octadecatrienoic acid" encompasses a variety of isomers that differ in the placement of their three double bonds along the 18-carbon backbone. This positional isomerism leads to a diverse array of fatty acids with distinct chemical properties and biological roles. For example, some naturally occurring positional isomers of octadecatrienoic acid include α-linolenic acid (9,12,15-octadecatrienoic acid), γ-linolenic acid (6,9,12-octadecatrienoic acid), and pinolenic acid (5,9,12-octadecatrienoic acid). wikipedia.orgnih.gov Enzymes involved in lipid metabolism can differentiate between these positional isomers, highlighting the structural specificity of biochemical pathways. nih.gov Conjugated linolenic acids (CLNAs) represent another group of octadecatrienoic acid isomers where the double bonds are conjugated (not separated by a methylene (B1212753) group). nih.govscielo.br These are primarily found in the seed oils of some plants. scielo.br

Relationship to Omega-3 and Omega-6 Fatty Acid Families

The classification of a fatty acid into the omega-3 or omega-6 family depends on the position of the double bond closest to the methyl end (the "omega" end) of the fatty acid chain. oregonstate.edu In the case of this compound, the last double bond is at the 14th carbon. Counting from the methyl end (carbon 18), the first double bond is at the n-4 position (18 - 14 = 4). Therefore, this compound is classified as an omega-4 (n-4) fatty acid. nih.govjst.go.jp This distinguishes it from the more common omega-3 fatty acids like α-linolenic acid (n-3) and omega-6 fatty acids like γ-linolenic acid (n-6). researchgate.netwikipedia.org

Historical Perspectives on the Discovery and Characterization of Unique Fatty Acid Structures

The journey to understanding fatty acids began in the early 19th century with Michel Eugène Chevreul's pioneering work on the chemistry of fats, where he first isolated and named several fatty acids. gerli.com Initially, fats were considered solely as a source of energy. asbmb.org This view was challenged in the 1920s and 1930s by the work of George and Mildred Burr, who discovered the essentiality of certain fatty acids, coining the term "essential fatty acids." asbmb.orgnih.gov Their research established that linoleic acid was vital for health in rats. asbmb.org

The discovery and characterization of the vast diversity of fatty acid structures, including numerous positional and geometric isomers, progressed with the development of analytical techniques like gas chromatography-mass spectrometry (GC-MS). taylorandfrancis.com While many common fatty acids were identified by the mid-20th century, the discovery of new and unusual fatty acid structures has continued, with some recent discoveries occurring as late as the 2010s. sciencedaily.com The characterization of specific isomers like this compound has often been driven by investigations into the metabolism of other unique fatty acids. For instance, its formation was observed in cell cultures supplemented with 9,12-hexadecadienoic acid (16:2 n-4), a fatty acid found in fish oils. nih.govjst.go.jp

Significance within the Broader Field of Fatty Acid Research

The study of less common fatty acids like this compound contributes significantly to our understanding of the broader principles of fatty acid biochemistry and metabolism.

Theoretical and Mechanistic Importance

The metabolism of this compound provides valuable insights into the substrate specificity of enzymes involved in fatty acid elongation and desaturation. Research has shown that this n-4 fatty acid can be formed in animal cells from a shorter n-4 fatty acid precursor, 9,12-hexadecadienoic acid (16:2 n-4), through a series of desaturation and elongation steps. nih.govjst.go.jp Specifically, 16:2 n-4 is first desaturated by the delta-6 desaturase enzyme to form 16:3 n-4, which is then elongated to produce this compound (18:3 n-4). nih.gov This demonstrates the ability of the metabolic machinery to process fatty acids from different omega families. Furthermore, the precursor to this compound, 16:2 n-4, has been shown to inhibit the synthesis of arachidonic acid (an omega-6 fatty acid) from linoleic acid, suggesting competitive interactions between the metabolic pathways of different fatty acid families. nih.govjst.go.jp

Role in Comparative Biochemistry

The existence and metabolism of this compound and its precursors in certain organisms contribute to the field of comparative biochemistry. While it is not a major component of most common dietary fats, its presence in specific natural sources, such as its precursor in some fish oils, highlights the diversity of lipid structures in different species. nih.govjst.go.jp Studying these unique fatty acids and their metabolic pathways in various organisms allows scientists to compare and contrast the evolution and function of lipid metabolic enzymes and pathways across different taxa. This comparative approach is essential for a comprehensive understanding of the roles of fatty acids in biology.

Data Tables

Table 1: Nomenclature and Structural Details of this compound

AttributeDetail
Systematic Name This compound
Common Name N/A
Lipid Number C18:3
Molecular Formula C18H30O2
Molecular Weight 278.43 g/mol
Double Bond Positions 8, 11, 14
Omega Classification n-4

Data sourced from multiple references. chemspider.comlarodan.comnih.govnih.gov

Table 2: Comparison of Common C18:3 Isomers

Isomer NameDouble Bond PositionsOmega ClassificationCommon Sources
This compound 8, 11, 14n-4Formed from precursors in fish oil
α-Linolenic acid 9, 12, 15n-3Flaxseeds, chia seeds, walnuts
γ-Linolenic acid 6, 9, 12n-6Evening primrose oil, borage oil
Pinolenic acid 5, 9, 12n-6 (non-methylene-interrupted)Pine nut oil

Data compiled from multiple sources. wikipedia.orgnih.govnih.govontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B1194201 8,11,14-Octadecatrienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-8,11,14-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11H,2-3,6,9,12-17H2,1H3,(H,19,20)

InChI Key

CTMZJQAVRYEWHS-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC=CCC=CCCCCCCC(=O)O

Synonyms

8,11,14-octadecatrienoic acid
OCTDA

Origin of Product

United States

Occurrence and Natural Distribution of 8,11,14 Octadecatrienoic Acid

Detection and Quantification in Marine Organisms

The marine environment, particularly at the microbial level, appears to be a primary reservoir for 8,11,14-octadecatrienoic acid.

Algal Sources and their Metabolic Pathways

Scientific evidence points to cyanobacteria, also known as blue-green algae, as a source of this compound. A study on the biochemical composition of various filamentous nitrogen-fixing cyanobacteria specifically identified this compound (18:3 n-4) in the strain Nostoc sp. (Albufera). This particular strain was also noted for its high concentration of 8,11,14,17-octadecatetraenoic acid (18:4n-1), indicating an active metabolic pathway for producing n-4 series polyunsaturated fatty acids.

The metabolic pathway for the synthesis of this compound in these organisms is thought to involve a series of desaturation and elongation steps. Research has demonstrated that its precursor, 9,12-hexadecadienoic acid (16:2 n-4), which is found in small quantities in fish oils, can be metabolized to form this compound. This conversion was observed in rat liver cells and is proposed to occur via a Δ6 desaturation of 16:2 n-4 to 16:3 n-4, followed by a two-carbon chain elongation to produce this compound (18:3 n-4). It is plausible that a similar enzymatic pathway exists within the primary producing algae themselves.

Table 1: Detection of this compound in Algal Species

Species Finding Reference
Nostoc sp. (Albufera) Detected as a component of total fatty acids.

Accumulation in Aquatic Food Webs (Excluding human food chains)

The presence of n-4 series fatty acids, including the precursor to this compound, in fish and their stomach contents suggests a transfer up the aquatic food web. The precursor, 16:2 n-4, originates from primary producers like phytoplankton and is then consumed by zooplankton and subsequently by fish. For instance, analysis of the stomach contents of the Malabar Sprat (Ehirava fluviatilis) revealed the presence of 16:2 n-4, indicating the ingestion of organisms containing this fatty acid. This provides strong indirect evidence for the bioaccumulation of n-4 fatty acids within aquatic food webs. While direct measurements of this compound in aquatic invertebrates are not extensively documented, the established trophic transfer of its precursor points to its likely presence in various organisms within the aquatic ecosystem.

Presence in Terrestrial Plant Species

In stark contrast to its marine occurrence, this compound is not a commonly reported fatty acid in terrestrial plants.

Identification in Specific Plant Extracts and Seed Oils

Extensive analyses of the fatty acid profiles of numerous terrestrial plants, including various conifer and pine species (Pinus spp.), have identified a range of unusual polyunsaturated fatty acids. However, these studies have consistently reported other isomers of octadecatrienoic acid, such as pinolenic acid (5,9,12-18:3), and have not detected this compound. Comprehensive databases of plant fatty acids also lack entries linking this specific isomer to terrestrial plant species. Based on available scientific literature, it is concluded that this compound is either absent, present in quantities below typical detection limits, or is an exceptionally rare component of terrestrial plant seed oils and extracts.

Table 2: Common Octadecatrienoic Acid Isomers Found in Terrestrial Plant Seeds (for context)

Isomer Name Isomer Notation Example Plant Source(s)
α-Linolenic acid 9,12,15-18:3 Flaxseed, Canola, Soybean
γ-Linolenic acid 6,9,12-18:3 Evening Primrose, Borage
Pinolenic acid 5,9,12-18:3 Pine nuts (Pinus spp.)
α-Eleostearic acid 9,11,13-18:3 Tung oil, Bitter Gourd seed
Punicic acid 9,11,13-18:3 Pomegranate seed
Catalpic acid 9,11,13-18:3 Catalpa seeds

Distribution Patterns Across Plant Tissues

As there is no conclusive identification of this compound in any specific terrestrial plant species, there is consequently no available data on its distribution patterns across different plant tissues (e.g., seeds, leaves, stems).

Observation in Microbial Systems

The occurrence of this compound is confirmed in the microbial kingdom, specifically within cyanobacteria. As mentioned previously, the fatty acid has been identified in Nostoc sp. This finding places cyanobacteria as a documented microbial source of this compound.

While some fungi, such as those of the genus Trichoderma, are known to possess enzymes for fatty acid modification, and species like Onnia tomentosa produce a variety of oxygenated fatty acids, the direct production of this compound by these fungi has not been reported. Similarly, bacteria like Pseudomonas sp. can biotransform fatty acids into novel structures, but are not known to produce this specific octadecatrienoic acid isomer. Therefore, within microbial systems, the most definitive evidence for the natural occurrence of this compound currently points to cyanobacteria.

Fungal Metabolite Profiling

While the direct production of this compound by fungi is not extensively documented, research into fungal lipid metabolism reveals the production of structurally related compounds. Fungi are known to synthesize a diverse array of oxygenated fatty acids, known as oxylipins, which play roles in signaling and development. nih.gov

For instance, studies on the fungus Lasiodiplodia theobromae have shown its capability to oxygenate α-linolenic acid into various derivatives, such as 5,8-dihydroxy-9Z,12Z,15Z-octadecatrienoic acid and 9R-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid. doi.org Furthermore, recombinant Escherichia coli cells that express the diol synthase enzyme from the fungus Aspergillus nidulans are capable of producing 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net

An indirect link to this compound involves the fungus Trichoderma. While not producing the final compound itself, it is mentioned in a study where a precursor fatty acid, later converted to this compound in animal cells, was microbially produced. nih.gov This suggests that the building blocks for this specific fatty acid can originate from fungal sources. The broader class of 18-carbon fatty acids, octadecanoids, are recognized as being produced by fungi. nih.gov

Bacterial Lipid Constituents

The presence of this compound as a native lipid component in bacteria is not clearly established in the available scientific literature. However, it is known that bacteria, particularly those in the gut microbiome, contribute to the pool of octadecanoids in their hosts by metabolizing 18-carbon fatty acids. nih.gov These microorganisms possess unique enzymes that can modify fatty acids, leading to a variety of metabolites. For example, certain gut bacteria can saturate the 1,4-cis pentadiene structures found in some fatty acids. nih.gov While these findings highlight the capability of bacteria to process and transform C18 fatty acids, direct evidence of this compound synthesis by bacterial species remains to be specifically documented.

Detection in Animal Cell Cultures and Tissues (Non-human focus)

The formation of this compound has been explicitly demonstrated in non-human animal cell cultures. In a notable study, rat liver BRL-3A cells were shown to synthesize this fatty acid when their culture medium was supplemented with a specific precursor. nih.gov

When these rat liver cells were incubated with the methyl ester of 9,12-hexadecadienoic acid (16:2 n-4), a fatty acid found in small quantities in fish oils, the cells produced both 11,14-octadecadienoic acid (18:2 n-4) and this compound (18:3 n-4). nih.gov The levels of these newly formed fatty acids in the cellular lipids increased as the concentration of the precursor in the medium was raised. nih.gov

The proposed biosynthetic pathway in these cells involves the conversion of 9,12-hexadecadienoic acid to 16:3 n-4 through the action of the delta-6 desaturase enzyme. This is followed by an elongation step to produce this compound (18:3 n-4). nih.gov This research provides clear, direct evidence of the synthesis of this compound within animal cells, given the availability of the appropriate precursor fatty acid. nih.gov

Biosynthetic and Metabolic Pathways of 8,11,14 Octadecatrienoic Acid

De Novo Synthesis Pathways of 8,11,14-Octadecatrienoic Acid

The synthesis of this compound within cells is not a standalone process but rather an extension of the general fatty acid synthesis machinery, involving sequential elongation and desaturation of precursor fatty acids.

Enzymatic Elongation Mechanisms from Precursor Fatty Acids

The backbone of this compound is an 18-carbon chain, which is achieved through enzymatic elongation of shorter-chain fatty acids. This process primarily occurs in the endoplasmic reticulum and involves a cycle of four reactions that add a two-carbon unit, derived from malonyl-CoA, to a fatty acyl-CoA primer. diva-portal.org The enzymes responsible are known as elongases (ELOVLs). diva-portal.org

In the specific pathway leading to this compound (18:3 n-4), the elongation step follows an initial desaturation of a 16-carbon precursor. nih.govjst.go.jp Specifically, a C16:3 n-4 intermediate is elongated to the final C18:3 n-4 product. nih.gov This elongation is crucial for creating the 18-carbon structure required for this particular trienoic acid.

Desaturase Activities Leading to 8,11,14-Unsaturation

The introduction of double bonds at specific positions along the fatty acid chain is catalyzed by a family of enzymes called fatty acid desaturases (FADS). mdpi.com These enzymes are integral membrane proteins, primarily located in the endoplasmic reticulum, and are responsible for creating the characteristic unsaturation pattern of polyunsaturated fatty acids. clinicalgate.comscialert.net

Research has identified a key role for delta-6 desaturase (FADS2) in the biosynthesis of this compound. nih.govjst.go.jp This enzyme catalyzes the introduction of a double bond at the 6th carbon position from the carboxyl end of the fatty acid. In the formation pathway starting from 9,12-hexadecadienoic acid (16:2 n-4), delta-6 desaturase acts on this precursor to form 6,9,12-hexadecatrienoic acid (16:3 n-4). nih.gov This desaturation step is a critical, often rate-limiting, event that precedes the final elongation to the 18-carbon chain. nih.govnih.gov Studies in rat liver cells have demonstrated that when these cells are supplied with 16:2 n-4, they produce this compound, indicating in vitro activity of delta-6 desaturase on the C16 precursor. nih.govjst.go.jp

Fatty acid desaturases exhibit specificity for both the chain length of the substrate and the position where the double bond is inserted. scialert.netbnl.gov The delta-6 desaturase (FADS2) is known to act on several substrates, including the primary n-3 and n-6 fatty acids, linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3). mdpi.comnih.gov Its ability to also desaturate 9,12-hexadecadienoic acid (16:2 n-4) highlights its broader substrate flexibility. nih.govjst.go.jp This activity suggests that the enzyme's active site can accommodate C16 fatty acids, a finding supported by studies where the presence of 16:2 n-4 leads to the production of its desaturated and elongated metabolites. nih.gov The competition between different fatty acid precursors for the same desaturase enzymes is a key aspect of polyunsaturated fatty acid metabolism. nih.gov For instance, 16:2 n-4 has been shown to inhibit the synthesis of arachidonic acid from linoleic acid, suggesting it competes for the same delta-6 desaturase enzyme. nih.gov

Conversion from Shorter-Chain Unsaturated Fatty Acids (e.g., 16:2 n-4 to 18:3 n-4)

A defined pathway for the synthesis of this compound (18:3 n-4) originates from the naturally occurring C16 fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), which is found in sources like fish oils. nih.govjst.go.jp Studies using rat liver BRL-3A cells have elucidated this conversion process. nih.gov When these cells are incubated with 16:2 n-4 methyl ester, they detectably produce this compound. nih.govjst.go.jp

The established sequence of events is as follows:

Delta-6 Desaturation: 9,12-Hexadecadienoic acid (16:2 n-4) is first acted upon by delta-6 desaturase to yield 6,9,12-hexadecatrienoic acid (16:3 n-4). nih.gov

Elongation: The resulting 16:3 n-4 intermediate is then elongated by two carbons to produce this compound (18:3 n-4). nih.govjst.go.jp

Interestingly, a portion of the initial 16:2 n-4 substrate that is not desaturated can be directly elongated to 11,14-octadecadienoic acid (18:2 n-4). nih.govjst.go.jp The cellular levels of both 18:2 n-4 and 18:3 n-4 increase in proportion to the amount of 16:2 n-4 supplied to the cells. nih.govjst.go.jp

Table 1: Biosynthetic Pathway from 16:2 n-4 to this compound

Step Precursor Enzyme Product
1 9,12-Hexadecadienoic acid (16:2 n-4) Delta-6 Desaturase (FADS2) 6,9,12-Hexadecatrienoic acid (16:3 n-4)

Intracellular Trafficking and Compartmentalization of this compound Synthesis

The biosynthesis of fatty acids is a highly organized process, with different stages segregated into distinct cellular compartments to ensure efficiency and prevent futile cycles of synthesis and degradation. adpcollege.ac.inctfassets.netwikilectures.eu

Cytosol: De novo synthesis of fatty acids up to palmitate (16:0) occurs in the cytosol, carried out by the fatty acid synthase (FAS) complex. diva-portal.orgadpcollege.ac.infunaab.edu.ng The building block for this process, acetyl-CoA, is primarily generated within the mitochondria and must be transported to the cytosol, often via a citrate (B86180) shuttle. adpcollege.ac.infunaab.edu.ng

Endoplasmic Reticulum (ER): The subsequent modification of fatty acids, including the elongation and desaturation steps required to produce this compound, takes place predominantly on the membranes of the endoplasmic reticulum. diva-portal.orgclinicalgate.comnih.gov Elongase enzymes and fatty acid desaturases, such as delta-6 desaturase, are embedded within the ER membrane. clinicalgate.comnih.gov

Therefore, the synthesis of this compound from its C16 precursor involves the trafficking of substrates between cellular compartments. The precursor, 9,12-hexadecadienoic acid, once available within the cell, is directed to the endoplasmic reticulum. Here, it is first desaturated and then elongated by the resident enzyme systems to yield the final product. nih.govjst.go.jp This compartmentalization allows for the precise regulation of metabolic pathways, ensuring that anabolic and catabolic processes are spatially separated and tightly controlled. ctfassets.netwikilectures.eu The final acyl-CoA product is then available for incorporation into cellular lipids, such as phospholipids (B1166683) and triacylglycerols. nih.gov

Table 2: Key Enzymes and Their Cellular Location in the Synthesis of this compound

Enzyme/Process Primary Cellular Compartment Function
Fatty Acid Synthase (FAS) Cytosol De novo synthesis of saturated fatty acids (e.g., Palmitate)
Delta-6 Desaturase (FADS2) Endoplasmic Reticulum Introduces a double bond at the Δ6 position of the fatty acid precursor

Metabolic Fates and Downstream Conversion Products of this compound (Excluding human clinical outcomes)

Once synthesized or obtained from dietary sources, this compound, more commonly known as gamma-linolenic acid (GLA), undergoes several metabolic transformations. These pathways convert GLA into other biologically important long-chain polyunsaturated fatty acids and lead to its incorporation into complex lipid structures within the cell.

Chain Elongation to Longer-Chain Polyunsaturated Fatty Acids

The initial and primary metabolic fate of GLA is its rapid and efficient elongation to dihomo-gamma-linolenic acid (DGLA; 20:3n-6). nih.govpatsnap.com This process involves the addition of a two-carbon unit to the carboxyl end of the GLA molecule, converting the 18-carbon fatty acid into a 20-carbon fatty acid. nih.govtuscany-diet.net

This elongation step is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5). nih.govnih.gov The conversion of GLA to DGLA is a critical step, as DGLA itself is a precursor to a variety of signaling molecules and can be further metabolized. patsnap.comasm.org Unlike the initial synthesis of GLA from linoleic acid, which is a rate-limiting step, the elongation of GLA to DGLA is considered a very efficient process in a wide range of cells and tissues. nih.govwikipedia.orgmdpi.com Consequently, after supplementation with GLA, levels of DGLA are consistently elevated in circulating lipids and most cells, while GLA itself is found in only low levels. nih.gov

Precursor Fatty AcidEnzymeElongated Product
Gamma-Linolenic Acid (GLA) (18:3, n-6)Elongase (ELOVL5)Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6)

This table summarizes the chain elongation of this compound.

Desaturation to Higher Unsaturation Levels

Following elongation, DGLA can be further metabolized through desaturation, which introduces an additional double bond into the fatty acid chain. Specifically, DGLA is converted to arachidonic acid (AA; 20:4n-6) by the action of the delta-5-desaturase (Δ5-desaturase) enzyme, which is encoded by the FADS1 gene. nih.govnih.gov

This conversion is a significant metabolic crossroads. While DGLA is a precursor to anti-inflammatory eicosanoids, arachidonic acid is the precursor to a different series of eicosanoids, many of which are potent pro-inflammatory mediators. patsnap.comwikipedia.org However, the activity of Δ5-desaturase is often low and considered a rate-limiting step, meaning that only a small fraction of DGLA is typically converted to AA. nih.govtuscany-diet.net This limited conversion rate is why supplementation with GLA leads to a significant accumulation of DGLA in cell membranes rather than a proportional increase in arachidonic acid. nih.govtuscany-diet.net The balance between DGLA and AA is a critical factor influencing cellular responses. nih.gov

SubstrateEnzymeDesaturated Product
Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6)Delta-5-desaturase (FADS1)Arachidonic Acid (AA) (20:4, n-6)

This table outlines the desaturation of DGLA to a fatty acid with a higher level of unsaturation.

Integration into Complex Lipids (e.g., Phospholipids, Triacylglycerols)

Beyond its conversion to other free fatty acids, a significant fate of this compound and its metabolite DGLA is their incorporation into complex lipids. Once formed, DGLA is readily integrated into the glycerolipids of cell membranes, primarily phospholipids. nih.gov This incorporation alters the fatty acid composition of the cell membrane, which can influence membrane fluidity and the function of membrane-bound proteins.

Research has demonstrated this integration across various cell types. In vitro studies with human neutrophils have shown that after these cells are supplied with GLA, they rapidly elongate it to DGLA, and the bulk of this newly formed DGLA is incorporated into neutral lipids, specifically triacylglycerols. nih.gov Similarly, studies using rat liver microsomes showed that DGLA was rapidly incorporated into phospholipids, and the arachidonic acid formed from it was also progressively integrated into these membrane lipids. nih.gov This suggests that the desaturation of DGLA and the incorporation of both DGLA and AA into phospholipids can occur concurrently. nih.gov

Further studies with cultured fibroblasts and smooth muscle cells have confirmed that when challenged with DGLA, the cells accumulate the fatty acid and its derivatives in both the phospholipid and triglyceride fractions. doaj.org The incorporation into triacylglycerols represents a storage form for these fatty acids within lipid droplets. doaj.orgnih.gov

Enzymology and Molecular Mechanisms of 8,11,14 Octadecatrienoic Acid Transformation

Characterization of Enzymes Involved in 8,11,14-Octadecatrienoic Acid Biosynthesis

The primary enzymes responsible for the synthesis of polyunsaturated fatty acids like this compound are desaturases and elongases, which are typically membrane-bound proteins located in the endoplasmic reticulum. nih.govgsartor.org

Fatty acid desaturases are a family of enzymes that introduce double bonds into the acyl chains of fatty acids. researchgate.netmdpi.com These enzymes are categorized based on the position where they create the double bond. wikipedia.org The delta-6 desaturase (FADS2), a "front-end" desaturase, is crucial as it inserts a double bond between the sixth and seventh carbon atoms from the carboxyl end of the fatty acid chain. mdpi.comwikipedia.orgwikipedia.org This enzyme is responsible for converting linoleic acid (18:2n-6) into gamma-linolenic acid (GLA; 18:3n-6) and alpha-linolenic acid (18:3n-3) into stearidonic acid (18:4n-3). nih.gov In the context of this compound formation, delta-6 desaturase acts on a C16 fatty acid precursor. nih.gov Structurally, desaturases feature three conserved histidine-rich motifs that constitute the iron-binding active center of the enzyme. researchgate.net Many eukaryotic desaturases also possess an N-terminal cytochrome b5 domain, which is vital for their catalytic activity. mdpi.comexpasy.org

The genes encoding for delta-6 desaturase have been successfully cloned from various organisms and expressed in heterologous systems to study their function. For instance, a delta-6 desaturase gene from the fungus Rhizopus stolonifer was cloned and found to contain a 1,380 base pair open reading frame (ORF) that codes for a 460-amino acid protein. nih.gov When this gene was expressed in the yeast Pichia pastoris, the recombinant strain accumulated GLA, confirming the enzyme's delta-6 desaturase activity. nih.gov

Similarly, the delta-6 desaturase gene from Pythium sp., containing a 1401 base pair ORF for a 466-amino acid protein, was expressed in Saccharomyces cerevisiae. nih.gov This demonstrated that the enzyme could use monoene, diene, and triene fatty acids with a Δ9-double bond as substrates. nih.gov In another study, the delta-6 desaturase gene from Mucor rouxii was isolated and expressed in Pichia pastoris, leading to significant production of GLA. researchgate.net These studies are instrumental in characterizing the function and substrate specificity of desaturases involved in polyunsaturated fatty acid biosynthesis.

The kinetic properties of delta-6 desaturase have been investigated using various assay methods. A highly accurate method utilizing high-performance liquid chromatography (HPLC) has been developed to separate the fatty acid substrate and product, offering a lower coefficient of variation than traditional thin-layer chromatography (TLC) methods. nih.gov

Kinetic analyses of delta-6 desaturase are often complex due to the multi-enzyme system in which it operates within microsomal preparations. nih.gov Factors such as the presence of endogenous substrates and competing reactions catalyzed by other enzymes can significantly affect kinetic measurements. nih.gov For example, the endogenous free linoleate (B1235992) in hepatic microsomes can be comparable to the added substrate concentrations in an assay. nih.gov Through a combination of experimental approaches and computer modeling to correct for these variables, more accurate kinetic parameters have been determined. nih.gov Studies on human fetal liver microsomes have provided specific kinetic values for delta-6 desaturase activity with different substrates. uni-duesseldorf.de

Table 1: Kinetic Parameters of Delta-6 Desaturase
SourceSubstrateKm (μM)Vmax (pmol/min/mg)
Human Fetal Liver Microsomes18:2n-6-CoA (Linoleoyl-CoA)6.57.5
Human Fetal Liver Microsomes18:3n-3-CoA (α-Linolenoyl-CoA)24.524.4
Rat Liver Microsomes (Corrected)Linoleic Acid1.5630
Rat Liver Microsomes (Uncorrected)Linoleic Acid10.780

Data sourced from multiple studies. nih.govuni-duesseldorf.de

Fatty acid elongases are a family of enzymes that catalyze the extension of the carbon chain of fatty acids. thesgc.org In mammals, there are seven distinct ELOVL (Elongation of Very Long-chain fatty acids) enzymes, each exhibiting different preferences for the chain length and degree of saturation of their fatty acid substrates. thesgc.orgnih.gov The elongation process is a four-step cycle, with the initial condensation reaction, which adds a two-carbon unit from malonyl-CoA, being the rate-limiting step catalyzed by the ELOVL enzyme. thesgc.org

The substrate specificity of the ELOVL family is varied. ELOVL1, ELOVL3, and ELOVL6 are primarily involved in elongating saturated and monounsaturated fatty acids. researchgate.net In contrast, ELOVL2 and ELOVL5 are required for the elongation of long-chain polyunsaturated fatty acids (LC-PUFAs). researchgate.net The formation of this compound from a C16 precursor involves the addition of a two-carbon unit, a reaction for which several ELOVL enzymes could be responsible. nih.gov ELOVL7, for instance, shows a preference for C18-CoA substrates but can accept substrates with chain lengths up to C20. nih.govbiorxiv.org It exhibits high activity with polyunsaturated C18-CoAs, such as C18:3(n-3) and C18:3(n-6). thesgc.orgresearchgate.net ELOVL6 is crucial for the initial elongation of C16-acyl-CoA to C18-acyl-CoA, providing the necessary substrate for other elongases like ELOVL1 and ELOVL3 to act upon. mdpi.com

Table 2: Substrate Preferences of Select ELOVL Family Enzymes
EnzymePrimary Substrates
ELOVL1Saturated and monounsaturated fatty acids (≥C20)
ELOVL2Long-chain polyunsaturated fatty acids
ELOVL3Saturated and monounsaturated fatty acids (C18-C22)
ELOVL5Long-chain polyunsaturated fatty acids
ELOVL6Saturated and monounsaturated fatty acids (C12-C16)
ELOVL7Saturated, monounsaturated, and polyunsaturated fatty acids (C16-C20, preference for C18)

Data compiled from various research articles. thesgc.orgresearchgate.netmdpi.com

Elongases (e.g., ELOVL family)

Structural Biology of this compound Modifying Enzymes

The three-dimensional structures of desaturases and elongases provide critical insights into their mechanisms. Fatty acid desaturases are integral membrane proteins, and while high-resolution crystal structures have been challenging to obtain, structural models consistently show the presence of conserved histidine-rich motifs that form the di-iron active site deep within the membrane. nih.govresearchgate.net

More recently, the structure of the human ELOVL7 elongase has been determined using cryo-electron microscopy. nih.gov The structure reveals an inverted transmembrane barrel that encircles a long, 35 Å tunnel which serves as the substrate-binding site. nih.gov This narrow tunnel is where the acyl-CoA substrate binds, deep within the membrane. nih.gov The structure also confirms a ping-pong type reaction mechanism, which involves the formation of a covalent acyl-enzyme intermediate. thesgc.orgbiorxiv.org This intermediate involves a highly conserved histidine residue within the active site, specifically the second histidine in the canonical HxxHH motif. thesgc.orgnih.gov This structural and mechanistic understanding opens avenues for understanding how these enzymes select their substrates and catalyze the elongation reaction.

Active Site Characterization and Mechanism of Action

The catalytic activity of enzymes that transform this compound is centered around a well-defined active site. In lipoxygenases, this site contains a single, catalytically essential iron atom coordinated by conserved histidine and sometimes other residues. ubaya.ac.idmdpi.com The mechanism of action involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. nih.gov

For instance, in the biosynthesis of prostaglandins (B1171923) from the related 8,11,14-eicosatrienoic acid, the enzyme prostaglandin (B15479496) synthase facilitates the consumption of two molecules of oxygen per mole of prostaglandin E1 (PGE1) formed. researchgate.net The proposed mechanism suggests the formation of peroxy-radicals and a cyclic peroxide intermediate on the enzyme. researchgate.net In the case of pathogen-inducible oxygenase (PIOX), which acts on various fatty acids, the reaction proceeds via a tyrosine radical, with the 2-pro-R hydrogen being stereoselectively removed from carbon-2, followed by the specific addition of molecular oxygen. nih.gov

The active site's architecture dictates the substrate specificity and the position of oxygenation. For example, studies on mouse and human ALOX15B have shown that despite structural similarities, they exhibit different catalytic properties and product patterns when acting on arachidonic acid. mdpi.com The active site of fatty acid hydratases, which can also act on octadecatrienoic acid isomers, contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. dtu.dk

Homology Modeling and Mutagenesis Studies

To elucidate the structure-function relationship of enzymes acting on this compound and its analogs, researchers employ homology modeling and site-directed mutagenesis.

Homology Modeling: In the absence of a crystal structure, homology modeling provides a three-dimensional representation of the enzyme's active site. For example, a model of PhLOX from the red alga Phaeodactylum tricornutum was constructed based on the known structure of rabbit 15-LOX. mdpi.com This model helped to visualize the docking of substrates and intermediates within the active site. mdpi.com Similarly, a model of pathogen-inducible oxygenase (PIOX) was generated based on its homology to cyclooxygenase-1 (COX-1), allowing for the identification of key residues in the active site. nih.gov

Mutagenesis Studies: Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues. By substituting specific amino acids, researchers can assess their role in substrate binding, catalysis, and determination of product specificity.

For example, mutagenesis studies on PhLOX identified two phenylalanine residues, Phe642 and Phe826, as crucial for the formation of dihydroperoxide products. mdpi.com Replacing these with smaller amino acids altered the substrate's orientation in the active site, leading to a change in the product profile. mdpi.com In PIOX, mutagenesis of His-311 and Arg-559 demonstrated their critical roles in catalysis and substrate binding, respectively. nih.gov Substitutions at Arg-559 dramatically increased the Michaelis constant (Km), indicating reduced substrate affinity. nih.gov

Interactive Table of Mutagenesis Studies:

Enzyme Organism Mutated Residue(s) Effect on Activity/Specificity Reference
PhLOX Phaeodactylum tricornutum F642V/F826L Abolished dihydroperoxide formation mdpi.com
PIOX Oryza sativa His-311 Virtually no oxygenase activity nih.gov

Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound and its subsequent enzymatic transformations are tightly regulated processes. This regulation occurs at multiple levels, including gene expression and substrate availability.

In plants, the biosynthesis of jasmonic acid, which originates from the related α-linolenic acid, is initiated by the release of the fatty acid from membrane lipids. oup.com This release can be triggered by various signals such as wounding or pathogen attack, leading to the activation of lipases. oup.comoup.com The expression of genes encoding biosynthetic enzymes like lipoxygenase and allene (B1206475) oxide synthase is also induced by these stimuli. oup.com

In hepatocytes, the metabolism of linoleic acid to arachidonic acid, which involves intermediates like 6,9,12-octadecatrienoic acid and 8,11,14-eicosatrienoic acid, is subject to substrate-induced inhibition. nih.gov High concentrations of 6,9,12-octadecatrienoic acid were found to inhibit its own conversion to 8,11,14-eicosatrienoic acid. nih.gov Furthermore, the presence of downstream products can suppress the conversion of the initial substrate, suggesting a feedback regulation mechanism. nih.gov

In Atlantic salmon hepatocytes, the expression of genes involved in the biosynthesis of polyunsaturated fatty acids, such as desaturases and elongases, is regulated by the fatty acid composition of the cellular environment. plos.org For instance, oleic acid was shown to upregulate the expression of Δ6 fatty acid desaturase genes. plos.org

The subcellular localization of these enzymes also plays a role in regulation. Many enzymes involved in eicosanoid metabolism, which shares pathways with octadecatrienoic acid metabolism, have been found at or inside the nucleus, suggesting that the synthesis of signaling molecules can occur in a regulated manner within this organelle. hmdb.ca

Role of 8,11,14 Octadecatrienoic Acid in Cellular and Biochemical Processes

Membrane Lipid Remodeling and Dynamics

As a polyunsaturated fatty acid, 8,11,14-octadecatrienoic acid is an important component of cellular membranes, where it influences the structural integrity and fluidity of the lipid bilayer.

Once synthesized or obtained from dietary sources, this compound is rapidly incorporated into the cellular lipid pool. It is primarily found esterified within the membrane phospholipids (B1166683), which are the fundamental building blocks of all biological membranes. nih.gov Studies have shown that this fatty acid can be integrated into various phospholipid classes. For instance, in human colon cancer cells supplemented with gamma-linolenic acid, it was found to accumulate most significantly in the phosphatidylethanolamine (B1630911) (PE) fraction of the cell membrane. nih.gov

In many cell types, including human neutrophils, this compound is quickly elongated to form dihomo-gamma-linolenic acid (DGLA; 20:3n-6). nih.gov This newly formed DGLA is then readily incorporated into cellular glycerolipids, primarily phospholipids and neutral lipids. nih.govnih.gov Specifically, a significant portion of DGLA is found in triacylglycerides, which serve as a storage reservoir. nih.gov Upon cellular stimulation, both DGLA and arachidonic acid can be mobilized from these glycerolipid stores by enzymes like phospholipase A₂. nih.govnih.gov Research in rat liver cells has also detected this compound within major phospholipid classes, including phosphatidylcholines, phosphatidylethanolamines, and phosphatidylserines.

Integration of this compound (GLA) and its Metabolite DGLA into Cellular Lipids
Fatty AcidPrimary Cellular LocationSpecific Lipid ClassesCell Type Examples
This compound (GLA)Cell MembranePhosphatidylethanolamine (PE), Phosphatidylcholine, PhosphatidylserineHuman Colon Cancer Cells, Rat Liver Cells
Dihomo-gamma-linolenic acid (DGLA)Cell Membrane & Lipid DropletsPhospholipids, Triacylglycerides (Neutral Lipids)Human Neutrophils

The composition of fatty acyl chains within membrane phospholipids is a critical determinant of the biophysical properties of the membrane, including its fluidity and permeability. The presence of cis double bonds in polyunsaturated fatty acids like this compound introduces kinks into the hydrocarbon chain, preventing tight packing of phospholipids and thereby increasing membrane fluidity. mdpi.com

Changes in the levels of gamma-linolenic acid within cellular membranes have been linked to alterations in membrane dynamics. For example, studies on thioacetamide-induced hepatic encephalopathy in rats showed that a decrease in membrane gamma-linolenic acid content, along with other unsaturated fatty acids, was associated with a decrease in the annular membrane fluidity. nih.gov However, the relationship is not always straightforward. One study involving children with atopic dermatitis found that treatment with evening primrose oil, a source of GLA, led to a significant increase in the percentage of n-6 fatty acids, including DGLA, in red blood cell membranes. researchgate.net Despite this marked change in fatty acid composition, the membrane microviscosity, an inverse measure of fluidity, remained unchanged. researchgate.net This suggests that cells can maintain stable membrane fluidity through compensatory mechanisms, even when the fatty acid profile is altered. researchgate.net

Further research has shown that fatty acids can influence other membrane properties besides fluidity, such as the membrane dipole potential. An investigation using a novel flow cytometry method demonstrated that while the omega-3 fatty acid α-linolenic acid decreased the dipole potential, the omega-6 γ-linolenic acid caused an increase, a change that did not correlate with alterations in membrane fluidity. frontiersin.org

Precursor for Lipid Mediators and Oxylipins (Excluding human clinical effects)

Beyond its structural role in membranes, this compound is a crucial precursor for the biosynthesis of a class of signaling molecules known as eicosanoids and other oxylipins. These molecules are involved in regulating a wide array of cellular responses. The metabolic transformation of GLA primarily proceeds after its elongation to DGLA.

The initial step in the conversion of polyunsaturated fatty acids into bioactive oxylipins is the introduction of molecular oxygen, a reaction catalyzed by dioxygenase enzymes, particularly lipoxygenases (LOX). nih.govgerli.com These enzymes produce unstable hydroperoxide derivatives. For instance, γ-linolenic acid can be a direct substrate for certain lipoxygenases. Soybean lipoxygenase-1 (LO-1) has been shown to act on γ-linolenic acid to produce monohydroxy polyunsaturated fatty acids, with 13(S)-HpOTrE(γ), or 13(S)-hydroperoxy-6,9,11-octadecatrienoic acid, being a key intermediate product. medchemexpress.com

The metabolic fate of this compound is largely channeled through its elongation product, DGLA, which serves as a substrate for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov

Cyclooxygenase (COX) Pathway : DGLA is metabolized by COX enzymes to produce the 1-series prostaglandins (B1171923). nih.govmedchemexpress.com For example, the action of COX on DGLA leads to the synthesis of prostaglandin (B15479496) E₁ (PGE₁), a potent signaling molecule with various cellular effects. mdpi.comfrontiersin.org This contrasts with the metabolism of arachidonic acid (AA), which is converted by COX to the 2-series prostaglandins (e.g., PGE₂). frontiersin.org

Lipoxygenase (LOX) Pathway : DGLA is also a substrate for lipoxygenase enzymes. In human neutrophils, DGLA is converted by 15-lipoxygenase (15-LOX) into its major metabolite, 15-hydroxy-eicosatrienoic acid (15-HETrE). nih.govfrontiersin.org This product can, in turn, influence the metabolism of other fatty acids, as 15-HETrE has been shown to inhibit the formation of leukotriene B₄ from arachidonic acid. nih.gov Similarly, 5-lipoxygenase (5-LO) can act on DGLA to form other hydroxylated derivatives.

The conversion of GLA to DGLA is a critical control point, as DGLA competes with arachidonic acid for the same metabolic enzymes (COX and LOX), thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids produced. nih.gov

The primary hydroperoxide products generated by lipoxygenases are typically unstable and are rapidly reduced by peroxidases to form more stable hydroxylated fatty acids. nih.gov As mentioned, the metabolism of DGLA via the 15-LOX pathway yields 15-HETrE. nih.gov Other lipoxygenases can also produce different hydroxylated derivatives from C18 and C20 fatty acids. gerli.com For example, γ-linolenic acid can be transformed into 13-hydroxy-6,9,11-octadecatrienoic acid (13-HOTrE). gerli.com Furthermore, the intermediate 13(S)-HpOTrE(γ) can be further metabolized by soybean LO-1 to form all four isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). medchemexpress.com

In addition to hydroxylation, polyunsaturated fatty acids can undergo epoxidation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. These enzymes can metabolize 18-carbon fatty acids to form cis-epoxides, which can subsequently be hydrolyzed to vicinal diols by soluble epoxide hydrolase.

Major Enzymatic Products Derived from this compound (GLA) and its Elongation Product DGLA
PrecursorEnzyme PathwayPrimary ProductsProduct Class
γ-Linolenic Acid (GLA)Lipoxygenase (e.g., Soybean LO-1)13(S)-HpOTrE(γ), 13-HOTrEHydroperoxy & Hydroxy Fatty Acid
Dihomo-γ-linolenic acid (DGLA)Cyclooxygenase (COX)Prostaglandin E₁ (PGE₁)1-Series Prostanoid
Dihomo-γ-linolenic acid (DGLA)15-Lipoxygenase (15-LOX)15-hydroxy-eicosatrienoic acid (15-HETrE)Hydroxy Fatty Acid
13(S)-HpOTrE(γ) (from GLA)Lipoxygenase (e.g., Soybean LO-1)6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE)Dihydroxy Fatty Acid

Role of this compound in Intercellular and Inter-Kingdom Signaling

This compound, also known as γ-linolenic acid (GLA), and its derivatives are part of a broad class of signaling molecules known as oxylipins. These oxidized fatty acids have ancient evolutionary origins and are recognized as key mediators in communication within and between different biological kingdoms, including plants, fungi, and animals. researchgate.netmdpi.com This communication is crucial for processes ranging from beneficial symbiotic relationships to pathogenic interactions. researchgate.netuniroma1.it

The structural similarity between oxylipins produced by different organisms forms the basis for this cross-kingdom communication. uniroma1.it For instance, fungi can produce oxylipins that influence gene expression in plants. mdpi.com During the infection of maize by the fungus Fusarium verticillioides, there is a significant upregulation of lipoxygenase (LOX)-derived products from linoleic and linolenic acid, indicating a molecular dialogue between the pathogen and its host. nih.gov Similarly, the sewage fungus Leptomitus lacteus metabolizes linoleic acid into various oxygenated derivatives, including R-8-hydroxy-9Z,12Z-octadecadienoic acid (8R-HODE), a compound known to induce sporulation. uludag.edu.tr This demonstrates that fatty acid metabolites can act as signaling molecules that regulate fungal development. uludag.edu.tr Fungal oxylipins can also impact plant LOX expression, which in turn induces fungal sporulation within the host plant, highlighting a complex interplay of signaling molecules. nih.gov

This inter-kingdom signaling is not limited to plant-fungal interactions. Animals and fungi also share and respond to similar oxidized fatty acid signals. researchgate.netmdpi.com During an infection, both the host and the fungal pathogen can produce eicosanoids (oxygenated C20 fatty acids), leading to a complex inter-kingdom dialogue that can influence the host's immune response and the pathogen's survival. researchgate.netmdpi.comnih.gov

Receptor Interactions and Signal Transduction Pathways (Non-human, molecular level)

At the molecular level, the signaling functions of fatty acid derivatives are often initiated by their interaction with specific cell surface or intracellular receptors. In non-human systems, these interactions trigger downstream signal transduction pathways that regulate cellular responses. While specific receptors for this compound itself are not extensively characterized, the mechanisms for its derivatives and similar oxylipins provide insight into their signaling roles.

Many oxylipins are known to be ligands for G-protein coupled receptors (GPCRs). nih.gov For example, G2A, a GPCR expressed in lymphoid tissues, recognizes various oxylipins derived from linoleic and arachidonic acid, including 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov The actions of 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for eosinophils, are mediated by the highly selective OXE receptor, which is coupled to G-proteins. nih.gov Similarly, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binds to the GPCR known as GPR31. caymanchem.com These interactions typically lead to the activation of various second messenger pathways. nih.gov

Computational studies, such as molecular docking, have explored the potential interactions between fatty acids and various proteins. For instance, docking simulations have shown that 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid, a direct metabolite of GLA) can form stable interactions with critical residues in proteins like the human peroxisome proliferator-activated receptor alpha (PPARα), suggesting a mechanism by which it could modulate gene expression. researchgate.net

Metabolic Cross-Talk with Other Fatty Acid Pathways (e.g., Arachidonic Acid metabolism)

The metabolic pathway of this compound (GLA) is intricately linked with other fatty acid pathways, most notably that of arachidonic acid (AA). This metabolic cross-talk is centered on the competition for, and sequential action of, the same set of desaturase and elongase enzymes.

GLA itself is synthesized from the essential fatty acid linoleic acid (LA, 18:2n-6) by the enzyme Δ6-desaturase (FADS2). mdpi.comub.edu Following its synthesis, GLA is rapidly elongated by the enzyme Elongase-5 (ELOVL5) to form dihomo-γ-linolenic acid (DGLA, 20:3n-6). nih.gov DGLA stands at a critical metabolic juncture. It can either be further desaturated by the enzyme Δ5-desaturase (FADS1) to produce arachidonic acid (AA, 20:4n-6), or it can be directly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov

This branching point is a key element of the metabolic cross-talk. The conversion of DGLA to AA is often the rate-limiting step due to the limited activity of the Δ5-desaturase enzyme. nih.gov Consequently, DGLA can accumulate within cells and compete with AA for access to the same metabolic enzymes, namely COX and LOX. mdpi.comnih.gov

This competition has significant physiological consequences because the eicosanoid products derived from DGLA and AA often have opposing biological effects.

Cyclooxygenase (COX) Pathway : When DGLA is metabolized by COX-1 and COX-2, it is converted into 1-series prostaglandins, such as prostaglandin E1 (PGE₁). PGE₁ is known to have anti-inflammatory, anti-proliferative, and vasodilatory properties. nih.gov In contrast, when AA is the substrate for COX enzymes, it is converted into 2-series prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXA₂), which are generally pro-inflammatory, pro-aggregatory, and vasoconstrictive. mdpi.commdpi.com

Lipoxygenase (LOX) Pathway : When metabolized by 15-lipoxygenase (15-LOX), DGLA is converted to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which has been shown to possess anti-inflammatory activities. nih.gov Conversely, the LOX-mediated metabolism of AA leads to the production of leukotrienes and other hydroxyeicosatetraenoic acids (HETEs) that are potent pro-inflammatory mediators. nih.gov

Therefore, the balance between the metabolism of GLA/DGLA and arachidonic acid is a critical determinant of the net inflammatory status within a cell or tissue. nih.gov Manipulating the activity of the desaturase enzymes or the dietary intake of precursor fatty acids can shift this balance, thereby altering the production of these potent lipid signaling molecules. nih.gov

Table 1: Metabolic Pathway from γ-Linolenic Acid and Cross-Talk with Arachidonic Acid Pathway

Precursor Fatty Acid Enzyme Product Downstream Metabolism (via COX/LOX) Major Products & Effects
Linoleic Acid (18:2n-6) Δ6-Desaturase (FADS2) γ-Linolenic Acid (GLA) (18:3n-6)
γ-Linolenic Acid (GLA) (18:3n-6) Elongase (ELOVL5) Dihomo-γ-linolenic acid (DGLA) (20:3n-6) COX-1, COX-2 1-Series Prostaglandins (e.g., PGE₁) : Generally anti-inflammatory, vasodilator. nih.gov
15-LOX 15-HETrE : Anti-inflammatory. nih.gov
Dihomo-γ-linolenic acid (DGLA) (20:3n-6) Δ5-Desaturase (FADS1) Arachidonic Acid (AA) (20:4n-6) COX-1, COX-2 2-Series Prostaglandins (e.g., PGE₂) : Generally pro-inflammatory. mdpi.com
LOX Leukotrienes : Pro-inflammatory. nih.gov

Advanced Analytical Methodologies for 8,11,14 Octadecatrienoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the analysis of fatty acids, enabling the separation of 8,11,14-octadecatrienoic acid from other structurally similar compounds. The choice of chromatographic technique depends on the sample matrix, the required resolution, and the analytical objective, whether it be profiling, purification, or quantitative analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including this compound. This method offers high resolution, sensitivity, and the ability to identify and quantify individual fatty acids within a complex mixture. For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs).

Table 1: Predicted Key Mass Fragments for this compound Methyl Ester in GC-EI-MS

m/zPredicted Fragment Ion
292[M]+ (Molecular Ion)
261[M - OCH3]+
Various[CnH2n-x]+ (Hydrocarbon fragments)

This table is predictive and based on the fragmentation patterns of isomeric C18:3 fatty acid methyl esters.

To improve the volatility and thermal stability of fatty acids for GC analysis, derivatization is a critical step. The most common method is the conversion to fatty acid methyl esters (FAMEs) through esterification with methanol (B129727) in the presence of a catalyst such as boron trifluoride (BF3) or an acid like sulfuric acid.

Beyond FAMEs, other derivatization strategies can be employed to enhance detection sensitivity and provide more detailed structural information, particularly for locating double bonds. These include the preparation of:

Picolinyl esters: These derivatives provide characteristic fragmentation patterns in MS that can help to determine the position of double bonds in the fatty acid chain.

N-Acyl pyrrolidides: Similar to picolinyl esters, these derivatives yield mass spectra with diagnostic ions that facilitate the localization of unsaturation.

Trimethylsilyl (TMS) esters: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form TMS esters, which are volatile and suitable for GC-MS analysis.

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are powerful techniques for the separation of fatty acids in their native form or as derivatives. These methods are particularly advantageous for analyzing heat-sensitive or less volatile fatty acids and for preparative scale purification.

Reversed-phase chromatography is the most common mode used for fatty acid analysis. Separation is typically achieved on a C18 stationary phase, where fatty acids are separated based on their hydrophobicity. The elution order is influenced by chain length and the number and position of double bonds. For C18 fatty acids, an increase in the number of double bonds generally leads to a decrease in retention time.

Table 2: Typical HPLC/UPLC Conditions for the Analysis of C18:3 Fatty Acids

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm for UPLC)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid or acetic acid
Gradient A gradient from a lower to a higher percentage of mobile phase B
Flow Rate 0.2 - 0.5 mL/min for UPLC
Detection UV (at low wavelengths, e.g., 205 nm), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

Supercritical fluid chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. It is particularly well-suited for the separation of non-polar compounds like fatty acids and their isomers.

For the analysis of this compound, SFC can provide excellent resolution from its positional and geometric isomers. The use of chiral stationary phases in SFC also allows for the separation of enantiomeric forms of fatty acid derivatives. C18 columns are commonly employed in SFC for fatty acid analysis, often with a polar co-solvent such as methanol or ethanol (B145695) to modify the mobile phase polarity and improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of fatty acids. While chromatography provides separation, spectroscopy offers detailed information about the molecular structure, including the confirmation of functional groups and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including this compound. 1H and 13C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms.

For this compound, the 1H NMR spectrum would show characteristic signals for the olefinic protons (in the range of 5.3-5.4 ppm), the bis-allylic protons at C-10 and C-13 (around 2.8 ppm), the allylic protons at C-7 and C-16 (around 2.0-2.1 ppm), the terminal methyl group (around 0.9 ppm), and the methylene (B1212753) groups of the aliphatic chain. The 13C NMR spectrum would display distinct signals for the carboxyl carbon (around 180 ppm) and the olefinic carbons (in the region of 127-132 ppm).

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Key 1H-1H Coupling Constants (Hz)
1 (COOH)~11-12~180-
2 (α-CH2)~2.35 (t)~34J(2,3) ≈ 7.5
3 (β-CH2)~1.63 (quint)~25J(3,2) ≈ 7.5, J(3,4) ≈ 7.5
4-6 (CH2)~1.3~29-
7 (Allylic CH2)~2.05 (q)~27J(7,6) ≈ 7.5, J(7,8) ≈ 7.5
8, 9 (Olefinic CH)~5.35 (m)~128-130J(8,9) ≈ 10 (cis)
10 (Bis-allylic CH2)~2.81 (t)~26J(10,9) ≈ 7.5, J(10,11) ≈ 7.5
11, 12 (Olefinic CH)~5.35 (m)~128-130J(11,12) ≈ 10 (cis)
13 (Bis-allylic CH2)~2.81 (t)~26J(13,12) ≈ 7.5, J(13,14) ≈ 7.5
14, 15 (Olefinic CH)~5.35 (m)~128-130J(14,15) ≈ 10 (cis)
16 (Allylic CH2)~2.05 (q)~27J(16,15) ≈ 7.5, J(16,17) ≈ 7.5
17 (CH2)~1.3~32J(17,16) ≈ 7.5, J(17,18) ≈ 7.5
18 (CH3)~0.89 (t)~14J(18,17) ≈ 7.5

Note: Chemical shifts are relative to TMS and can vary depending on the solvent and concentration. Coupling constants are approximate values.

2D NMR experiments are crucial for unambiguous assignment of the proton and carbon signals.

COSY spectra would show correlations between adjacent protons, for example, between the olefinic protons and the neighboring allylic or bis-allylic protons.

Mass Spectrometry (MS) Applications in Lipidomics

Mass spectrometry (MS) has become an indispensable technology in the field of lipidomics due to its high sensitivity, specificity, and versatility. cas.cn It allows for the detailed profiling, identification, and quantification of a wide array of lipid species, including this compound, from various biological samples. cas.cn MS-based approaches can be broadly categorized into direct infusion (shotgun lipidomics) and those coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS). cas.cn

In the context of this compound research, MS is used to:

Determine the precise molecular weight.

Elucidate the fatty acid's structure, including the length of the carbon chain and the degree of unsaturation.

Identify and quantify the fatty acid in complex biological mixtures.

Trace the metabolic fate of the fatty acid using stable isotope labeling. jst.go.jp

Tandem Mass Spectrometry (MS/MS) for Elucidation of Double Bond Position

Determining the exact location of double bonds within the acyl chain of polyunsaturated fatty acids is a significant analytical challenge, as isomers often exhibit identical mass-to-charge ratios (m/z). Tandem mass spectrometry (MS/MS) is a crucial technique for overcoming this hurdle. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. csic.es

The fragmentation pattern provides structural information that can reveal the positions of the double bonds. However, for underivatized fatty acids, the fragmentation is often not specific enough to pinpoint the double bonds. acs.org To address this, several strategies have been developed:

Derivatization: Converting the fatty acid into a derivative that directs fragmentation to the double bonds is a common approach.

Charge-Remote Fragmentation (CRF): This technique, often used with specific metal adducts (e.g., lithium or barium), can induce fragmentation along the fatty acid chain, generating a pattern of product ions that is indicative of the double bond locations. acs.org

These specialized MS/MS techniques are vital for distinguishing between isomers of octadecatrienoic acid and accurately identifying the 8,11,14 isomer.

Quantitative Analysis using Isotopic Labeling and Internal Standards

Accurate quantification of fatty acids in biological samples is essential for studying their physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a preferred method for quantitative analysis due to its high sensitivity and specificity. nih.gov To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is often employed. nih.govmdpi.com

For the analysis of this compound, a deuterated or ¹³C-labeled version of the molecule would serve as an ideal internal standard. This standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. jst.go.jp The procedure typically involves:

Adding a known amount of the isotope-labeled internal standard to the sample at the beginning of the extraction process.

Co-extracting and analyzing the analyte and the internal standard together.

Calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard.

Determining the concentration of the endogenous analyte by comparing this ratio to a calibration curve generated with known concentrations of the non-labeled standard.

This method, often performed in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, provides highly accurate and precise quantification of this compound, even at low concentrations in complex matrices. nih.gov

Step Description Purpose
1. SpikingA known amount of an isotope-labeled internal standard (e.g., D₄-8,11,14-octadecatrienoic acid) is added to the biological sample.To account for sample loss during preparation and variability in ionization efficiency.
2. ExtractionLipids, including the analyte and internal standard, are extracted from the sample matrix.To isolate lipids from interfering substances.
3. AnalysisThe sample is analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.To generate separate signals for the analyte and the internal standard.
4. QuantificationThe ratio of the peak area of the analyte to the peak area of the internal standard is calculated and compared to a calibration curve.To determine the precise concentration of the analyte in the original sample.

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound from biological matrices such as tissues, plasma, or cells requires meticulous sample preparation to remove interfering substances like proteins and other metabolites and to concentrate the lipids of interest. chromatographytoday.com The choice of extraction method is critical as it can significantly affect the recovery and representation of different lipid classes. mdpi.com

Commonly used lipid extraction techniques include:

Liquid-Liquid Extraction (LLE): This is the most prevalent method for lipid extraction. creative-proteomics.com

Folch Method: Utilizes a chloroform:methanol (2:1, v/v) solvent system to extract total lipids from tissues. chromatographytoday.comcreative-proteomics.com A subsequent wash with an aqueous salt solution helps to remove non-lipid contaminants. creative-proteomics.com

Bligh-Dyer Method: A modification of the Folch method that uses a smaller volume of chloroform:methanol:water (1:2:0.8, v/v/v), making it suitable for smaller sample sizes. chromatographytoday.com

Methyl-tert-butyl ether (MTBE) Method: A more recent method that offers good recovery and results in a lipid-containing upper organic phase, which is easier to collect than the lower phase in the Folch method. chromatographytoday.com

Solid-Phase Extraction (SPE): This technique is often used as a clean-up step after an initial LLE. creative-proteomics.com SPE cartridges with different sorbents can be used to fractionate the total lipid extract into different classes (e.g., neutral lipids, free fatty acids, phospholipids), thereby reducing the complexity of the sample before MS analysis.

Biotechnological and Synthetic Production Approaches for 8,11,14 Octadecatrienoic Acid and Its Derivatives

Microbial Cell Factories for Enhanced Production

Microorganisms offer a promising platform for the production of fatty acids, providing advantages in terms of sustainability and cost-effectiveness. mdpi.com The use of microbial cell factories, particularly genetically engineered yeast and bacteria, has become a central focus for enhancing the output of desired fatty acids.

A primary strategy involves increasing the intracellular pools of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. oup.comnih.gov In S. cerevisiae, this can be achieved by overexpressing key genes such as ACC1, which encodes acetyl-CoA carboxylase, the rate-limiting enzyme in malonyl-CoA formation. nih.govnih.gov Similarly, enhancing the expression of fatty acid synthase (FAS) genes, FAS1 and FAS2, has been shown to boost fatty acid titers. mdpi.comoup.com

Another critical aspect is ensuring an adequate supply of the reducing cofactor NADPH, which is consumed during the fatty acid elongation cycle. mdpi.com Engineering the pentose (B10789219) phosphate (B84403) pathway, a major source of cellular NADPH, is a common approach to meet this demand. mdpi.com Furthermore, eliminating competing metabolic pathways that divert carbon away from fatty acid synthesis can further enhance production. For instance, inactivating pathways that consume acetyl-CoA for other purposes can redirect this key precursor towards the desired product. nih.gov

In bacteria such as E. coli, which utilize a Type II fatty acid synthase system, genetic modifications can be made to modulate the chain length of the fatty acids produced. nih.gov Overexpression of specific thioesterases, which cleave the growing fatty acid chain from the acyl carrier protein, can be used to enrich the production of fatty acids with a particular chain length, such as C18. nih.gov

Table 1: Genetic Engineering Strategies for Enhanced Fatty Acid Production in Microbial Hosts

Strategy Target Gene(s)/Pathway Organism(s) Effect on Fatty Acid Synthesis
Increase Acetyl-CoA Supply Inactivation of consuming pathways S. cerevisiae Increased precursor availability nih.gov
Increase Malonyl-CoA Supply Overexpression of Acetyl-CoA Carboxylase (ACC1) S. cerevisiae Enhanced commitment to fatty acid synthesis mdpi.comnih.gov
Enhance Fatty Acid Synthase Activity Overexpression of FAS1 and FAS2 S. cerevisiae Increased fatty acid elongation capacity oup.com
Increase NADPH Supply Engineering of Pentose Phosphate Pathway S. cerevisiae, Y. lipolytica Improved reducing power for fatty acid synthesis mdpi.com
Control Chain Length Overexpression of Thioesterases E. coli, Cyanobacteria Release of free fatty acids of desired length nih.govpnas.org

While general strategies enhance total fatty acid output, the production of a specific PUFA like 8,11,14-octadecatrienoic acid requires the introduction of specific desaturase enzymes. This particular fatty acid contains double bonds at the Δ8, Δ11, and Δ14 positions. The biosynthesis of this compound in a microbial host would likely involve a series of desaturation and elongation steps starting from a precursor fatty acid. For instance, a potential pathway could involve the conversion of a C16 precursor through desaturation and subsequent elongation. nih.gov

Engineering a specific pathway for this compound would necessitate the heterologous expression of a cascade of enzymes capable of introducing double bonds at the correct positions. This could involve a combination of desaturases with specificities for different carbon positions on the fatty acid chain. The selection and optimization of the expression levels of these heterologous enzymes are crucial for achieving high yields of the target molecule.

Enzymatic Biotransformation for Novel Derivatives

Enzymatic biotransformation offers a powerful tool for the synthesis of novel derivatives of fatty acids, including hydroxylated and dihydroxylated forms. nih.gov These reactions are often characterized by high regio- and stereoselectivity, which is difficult to achieve through traditional chemical methods. mdpi.com

A variety of microbial enzymes can catalyze the hydroxylation of fatty acids. nih.gov These include cytochrome P450 monooxygenases (P450s), lipoxygenases, hydratases, and diol synthases. nih.govresearchgate.net P450 enzymes are known to introduce hydroxyl groups at various positions along the fatty acid chain. frontiersin.org Lipoxygenases catalyze the dioxygenation of PUFAs to produce hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy fatty acids. researchgate.net

Fatty acid hydratases are another important class of enzymes that catalyze the addition of water to a carbon-carbon double bond, resulting in a hydroxylated fatty acid. mdpi.com For example, a hydratase from Lactobacillus plantarum has been used for the conversion of linoleic acid into (S)-10-hydroxy-cis-12-octadecenoic acid. mdpi.com

The production of dihydroxylated fatty acids can be achieved through the action of diol synthases or a combination of different hydroxylating enzymes. nih.govresearchgate.net For instance, recombinant cells expressing a diol synthase from Aspergillus nidulans have been used to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net Another example is the production of 7,10-dihydroxy-8(E)-octadecenoic acid from oleic acid by Pseudomonas aeruginosa. gsartor.org

Table 2: Microbial Enzymes for the Production of Hydroxy Fatty Acids

Enzyme Class Reaction Catalyzed Example Substrate(s) Example Product(s) Source Organism(s)
Cytochrome P450s Mono-hydroxylation Arachidonic acid Hydroxyeicosatetraenoic acids (HETEs) Mammalian, Bacterial frontiersin.orgresearchgate.net
Lipoxygenases Dioxygenation to hydroperoxides Polyunsaturated fatty acids Hydroperoxy fatty acids Plant, Animal, Fungal researchgate.net
Fatty Acid Hydratases Hydration of double bonds Oleic acid, Linoleic acid 10-Hydroxystearic acid, 10-Hydroxy-12-octadecenoic acid Stenotrophomonas maltophilia, Lactobacillus plantarum mdpi.com

Common immobilization techniques include adsorption, covalent binding, entrapment, and affinity immobilization. nih.gov

Adsorption: This method relies on physical interactions, such as van der Waals forces and hydrophobic interactions, between the enzyme and the support material. nih.gov Supports like activated carbon and mesoporous silica (B1680970) nanoparticles have been used for this purpose. nih.gov

Covalent Binding: This technique involves the formation of covalent bonds between the enzyme and the support, leading to a more stable immobilization. nih.gov

Entrapment: In this method, the enzyme is physically confined within a porous matrix, such as alginate or polyacrylamide gels. nih.gov

The choice of immobilization technique and support material depends on the specific enzyme and the reaction conditions. researchgate.net For lipase-catalyzed reactions involving fatty acids, hydrophobic supports are often preferred. mdpi.com Immobilization can also, in some cases, enhance the activity and selectivity of the enzyme. mdpi.com For example, the immobilization of lipases has been shown to improve their efficiency in the enrichment of polyunsaturated fatty acids. nih.gov

Chemical Synthesis Strategies for this compound and its Analogues

Chemical synthesis provides a versatile platform for the production of this compound and a wide range of its analogues with precise structural modifications. chemrxiv.orgchemrxiv.org Total synthesis allows for the creation of fatty acid structures that may not be readily accessible through biological routes.

The synthesis of polyunsaturated fatty acids with specific double bond geometries (cis or trans) and positions is a key challenge in organic chemistry. uni-koeln.de Synthetic strategies often involve the sequential construction of the carbon chain with the stereoselective formation of the double bonds. uni-koeln.de

Recently, solid-phase synthesis has emerged as a powerful technique for the rapid and efficient synthesis of diverse PUFAs. chemrxiv.orgu-tokyo.ac.jp This method involves attaching the growing fatty acid chain to a solid support, which simplifies the purification process at each step of the synthesis. u-tokyo.ac.jp By using a library of building blocks, a wide variety of PUFA analogues with different chain lengths and double bond patterns can be synthesized. chemrxiv.org This approach has been used to create a library of PUFAs and identify novel analogues with interesting biological activities. chemrxiv.orgu-tokyo.ac.jp

Furthermore, existing, naturally abundant PUFAs can serve as starting materials for the synthesis of other valuable bioactive compounds. researchgate.net This semi-synthetic approach takes advantage of the pre-existing double bonds in the starting material, reducing the number of synthetic steps required to reach the target molecule. researchgate.net

Stereoselective Synthesis of Unsaturated Fatty Acids

Stereoselective synthesis is paramount in fatty acid chemistry to control the cis (Z) or trans (E) configuration of double bonds at specific locations along the acyl chain. The precise geometry of these bonds dictates the molecule's three-dimensional structure and its biological function. Various synthetic strategies have been developed to achieve this control.

One prominent method involves the Wittig reaction , which converts aldehydes and ketones into alkenes. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can favor the formation of either the Z or E isomer. For instance, a stereoselective Wittig reaction was a key step in the seven-step synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, a conjugated linoleic acid isomer. nih.gov This synthesis began with 1-heptyne (B1330384) and involved a sequence of palladium-catalyzed cross-coupling reactions to build the carbon backbone, culminating in a Wittig reaction to install a Z-configured double bond. nih.gov This was followed by a stereocontrolled reduction of an internal triple bond to form another Z-double bond. nih.gov Although this example is for a different isomer, the principles are directly applicable to the synthesis of other polyunsaturated fatty acids, including this compound, by modifying the starting materials and intermediates.

Another powerful approach is asymmetric organocatalysis , which uses small chiral organic molecules to catalyze stereoselective transformations. This has been effectively used to create chiral epoxides, which are versatile intermediates in the synthesis of complex molecules, including unsaturated hydroxy fatty acids. acs.org The process can involve the organocatalytic epoxidation of α,β-unsaturated aldehydes, followed by further chemical modifications. acs.org These chiral epoxides can undergo stereo- and regioselective ring-opening reactions, providing a scaffold to construct the fatty acid chain with precise stereochemistry. researchgate.net

Furthermore, chemoenzymatic methods can be employed. For example, lipases can be used for the kinetic resolution of racemic mixtures, such as chlorohydrins, which can then be converted into optically pure epoxides and other chiral building blocks for fatty acid synthesis. organic-chemistry.org

Table 1: Example of a Stereoselective Synthesis Strategy for a C18 Trienoic Acid This table outlines the key reactions in the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, demonstrating common stereoselective methods.

StepReaction TypeKey Reagents/CatalystsPurposeStereochemical Outcome
1 Palladium-catalyzed cross-coupling1-heptyne, (E)-1,2-dichloro-ethene, Pd catalystForms the initial carbon backbone with one E-double bond.E
2 Grignard reaction & CleavageGrignard reagent, acidExtends the chain and reveals an aldehyde functional group.N/A
3 Stereoselective Wittig reactionAldehyde intermediate, Triphenylphosphonium ylideCreates a new double bond with specific geometry.Z
4 Stereocontrolled triple bond reductionLindlar's catalyst or similarReduces an alkyne to an alkene.Z
5 CarbonationAlkenyl lithium derivative, CO₂Adds the terminal carboxylic acid group.N/A

Development of Precursors and Intermediates for Synthesis

The efficient production of this compound relies heavily on the availability of suitable starting materials. Both biotechnological and chemical synthesis routes have distinct precursor requirements.

Biotechnological Precursors and Pathways

In biological systems, this compound (also known as 18:3n-4) can be produced through the elongation and desaturation of shorter fatty acid precursors. Research has shown that 9,12-hexadecadienoic acid (16:2n-4), a fatty acid found in small quantities in fish oils, serves as a direct precursor. nih.gov In rat liver cells, this 16-carbon fatty acid is first converted by a delta-6 desaturase enzyme to 16:3n-4, which is then extended by an elongase enzyme to yield this compound. nih.gov

More broadly, the biotechnological production of PUFAs is often achieved by engineering oleaginous yeasts, such as Yarrowia lipolytica. nih.govdtu.dkgoogle.com These microorganisms can be genetically modified to express a heterologous PUFA biosynthetic pathway. jst.go.jp The native precursors in these hosts are typically oleic acid (18:1n-9) and linoleic acid (18:2n-6). cambridge.org By introducing the necessary desaturase and elongase genes, these common fatty acids can be converted into a variety of long-chain PUFAs. google.com For example, to produce an n-4 fatty acid, one would need to engineer a pathway with the appropriate enzymatic specificities, potentially starting from a shorter n-4 precursor or by modifying a common fatty acid with novel desaturases.

Synthetic Precursors and Intermediates

Chemical synthesis provides the flexibility to build polyunsaturated fatty acids from simple, well-defined starting materials. As demonstrated in the synthesis of a related C18 trienoic acid, key precursors can include short-chain alkynes and alkenes. nih.gov For example, 1-heptyne and (E)-1,2-dichloro-ethene were used as foundational building blocks. nih.gov

The synthesis proceeds through several critical intermediates. A pivotal intermediate formed from the initial coupling reactions is an aldehyde, such as (E)-dodec-4-en-6-ynal . nih.gov This aldehyde is then coupled with another fragment via a Wittig reaction. The other key component for this reaction is a triphenylphosphonium salt (ylide precursor), which carries the remainder of the carbon chain. nih.gov The structure of this salt determines the final chain length and functionality of the fatty acid. Finally, intermediates like (5Z,9E,11Z)-1-bromo-heptadeca-5,9,11-triene can be formed, which are then converted to the final carboxylic acid by reaction with carbon dioxide. nih.gov

Table 2: Key Precursors and Intermediates in the Production of this compound and Related PUFAs

Production MethodPrecursor/IntermediateChemical Name/TypeRole
Biotechnological 9,12-Hexadecadienoic acidC16 Polyunsaturated Fatty AcidDirect precursor, converted by desaturase and elongase. nih.gov
Biotechnological Linoleic acidC18 Polyunsaturated Fatty AcidCommon host precursor in engineered yeast. cambridge.org
Biotechnological Oleic acidC18 Monounsaturated Fatty AcidCommon host precursor in engineered yeast.
Synthetic 1-HeptyneTerminal AlkyneInitial building block for the carbon chain. nih.gov
Synthetic (E)-dodec-4-en-6-ynalAldehydeKey intermediate for coupling via Wittig reaction. nih.gov
Synthetic Triphenylphosphonium saltWittig ReagentProvides the second half of the carbon chain for olefination. nih.gov
Synthetic Chiral EpoxidesHeterocyclic IntermediateVersatile building blocks in asymmetric synthesis. acs.org

Derivatives and Metabolites of 8,11,14 Octadecatrienoic Acid and Their Biochemical Significance

Conjugated Derivatives

In most naturally occurring polyunsaturated fatty acids, the double bonds are separated by a methylene (B1212753) group (-CH2-). Conjugated fatty acids are isomers in which at least one pair of double bonds is separated by only a single carbon-carbon bond. wikipedia.org

The transformation from a non-conjugated to a conjugated system can be catalyzed by specific enzymes, such as linoleate (B1235992) isomerase, which acts on linoleic acid. dcu.ie This enzymatic process rearranges the double bonds to create a conjugated system. A similar transformation can occur with C18:3 fatty acids, leading to the formation of conjugated linolenic acid (CLNA) isomers. dcu.ie For example, certain enzymes can introduce a conjugated double bond system into oleic acid, converting it into α-eleostearic acid, a conjugated C18:3 fatty acid. cancer.gov This structural rearrangement from a skipped diene system to a conjugated system has profound effects on the chemical properties and biological functions of the fatty acid.

Table 2: Isomers of Octadecatrienoic Acid

Common Name Systematic Name Double Bond Positions Conjugation
8,11,14-Octadecatrienoic acid (8Z,11Z,14Z)-octadecatrienoic acid 8, 11, 14 Non-conjugated
α-Linolenic acid (9Z,12Z,15Z)-octadecatrienoic acid 9, 12, 15 Non-conjugated
γ-Linolenic acid (6Z,9Z,12Z)-octadecatrienoic acid 6, 9, 12 Non-conjugated
α-Eleostearic acid (9Z,11E,13E)-octadecatrienoic acid 9, 11, 13 Conjugated

This interactive table compares the structure of this compound with other common C18:3 isomers, highlighting the difference between conjugated and non-conjugated systems.

Esterified Forms in Complex Lipids

In biological systems, fatty acids rarely exist in their free, non-esterified form. britannica.com They are typically found as constituents of more complex lipid molecules, where they are linked via an ester bond to a backbone molecule like glycerol (B35011). dcu.ieportlandpress.com

Studies have shown that this compound can be incorporated into cellular lipids. nih.gov This incorporation into larger lipid structures is crucial for its roles in membrane structure, energy storage, and as a reservoir for the subsequent release and generation of signaling molecules.

Triacylglycerols (Triglycerides): Triacylglycerols are the primary form of energy storage in animals. They consist of a glycerol molecule esterified with three fatty acids. upce.cz The specific fatty acids incorporated, including isomers of octadecatrienoic acid, determine the physical and metabolic properties of the stored fat.

Phospholipids (B1166683): Phospholipids are the fundamental building blocks of all biological membranes. portlandpress.com They are composed of a glycerol backbone, two fatty acid "tails," and a phosphate-containing "head" group. The incorporation of polyunsaturated fatty acids like this compound into the sn-2 position of phospholipids is particularly important. nih.gov This esterified form not only influences the fluidity and function of the cell membrane but also serves as the direct substrate pool for enzymes like phospholipases, which release the fatty acid to initiate the production of oxylipins and other signaling molecules.

Table 3: Compound Names Mentioned

Compound Name
This compound
13-hydroxy-9Z,11E,15E-octadecatrienoic acid
13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE)
13(S)-hydroperoxy-9Z,11E-octadecadienoic acid
9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE)
9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTrE)
9,16-dihydroxy-10E,12E,14E-octadecatrienoic acid
13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE)
9-hydroxy-10-keto-12(Z),15(Z)-octadecadienoic acid
α-Linolenic acid
γ-Linolenic acid
α-Eleostearic acid
α-Calendic acid
Linoleic acid
Oleic acid
Triacylglycerol

Biochemical Roles of Specific Derivatives (Cellular level, not human health outcomes)

Scientific research has identified this compound in cellular lipids, where it is formed through the metabolic processes of desaturation and elongation of precursor fatty acids. In studies involving rat liver BRL-3A cells, this fatty acid was detected after the cells were supplemented with 9,12-hexadecadienoic acid methyl ester. nih.gov The metabolic pathway likely involves the conversion of 9,12-hexadecadienoic acid (16:2 n-4) to a 16:3 n-4 intermediate by the enzyme delta-6 desaturase, followed by an elongation step to produce this compound (18:3 n-4). nih.gov

Once formed, this compound is incorporated into cellular phospholipids, similar to other polyunsaturated fatty acids. nih.gov Its presence within these membrane components suggests a structural role in maintaining the fluidity and integrity of cellular membranes. The specific distribution and function within different phospholipid classes (e.g., phosphatidylcholines, phosphatidylethanolamines, phosphatidylserines) have been noted in in vitro cell culture models. nih.gov

While the formation and incorporation of this compound have been described, detailed research on its specific derivatives and their distinct biochemical roles at the cellular level is limited. The metabolism of other 18-carbon polyunsaturated fatty acids typically involves enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s, leading to the formation of a wide array of signaling molecules known as oxylipins. These molecules, including prostaglandins (B1171923), leukotrienes, and hydroxylated fatty acids, are crucial in mediating cellular processes. However, the specific enzymatic pathways that metabolize this compound and the cellular functions of its potential downstream metabolites are not extensively documented in the scientific literature.

Further investigation is required to elucidate the full spectrum of derivatives and metabolites originating from this compound and their specific contributions to cellular signaling and function.

Data Tables

Table 1: Formation and Cellular Presence of this compound

ParameterFindingSource
Precursor 9,12-Hexadecadienoic acid (16:2 n-4) nih.gov
Key Enzyme Delta-6 Desaturase nih.gov
Cellular Location Cellular Lipids (Phospholipids) nih.gov
Cell Model Rat Liver BRL-3A Cells nih.gov

Interactions of 8,11,14 Octadecatrienoic Acid with Other Lipid Systems and Biological Macromolecules

Competition and Synergy in Fatty Acid Metabolic Pathways

8,11,14-Octadecatrienoic acid is a key intermediate in the metabolic cascade of omega-6 fatty acids. Following its synthesis from linoleic acid via the enzyme Δ6-desaturase, it is rapidly elongated to form dihomo-γ-linolenic acid (DGLA). nih.govwikipedia.org DGLA stands at a critical metabolic juncture, where it can be further metabolized by Δ5-desaturase to produce arachidonic acid (AA). nih.gov This sequential pathway establishes a competitive environment, primarily between DGLA and AA, for access to the same enzymatic machinery that synthesizes eicosanoids.

The primary enzymes in this competitive interplay are cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com DGLA and AA serve as substrates for these enzymes, but their metabolic products have distinctly different, often opposing, biological activities.

DGLA Metabolism: When acted upon by COX enzymes, DGLA is converted into series-1 prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1). drugbank.comresearchgate.net Via the 15-lipoxygenase pathway, DGLA is converted to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govmdpi.com These metabolites are generally considered to have anti-inflammatory, anti-thrombotic, and vasodilatory properties. nih.govdrugbank.com

AA Metabolism: In contrast, the metabolism of AA by the same enzymes yields series-2 prostaglandins (e.g., PGE2) and series-4 leukotrienes, which are potent pro-inflammatory, pro-thrombotic, and vasoconstrictive mediators. wikipedia.orgresearchgate.net

Research has shown that cyclooxygenase-1 (COX-1) preferentially metabolizes AA over DGLA. tau.ac.ilportlandpress.com Conversely, DGLA and AA exhibit similar affinities (Km) and maximal reaction rates (Vmax) for cyclooxygenase-2 (COX-2). tau.ac.ilportlandpress.com This enzymatic preference can make it challenging to significantly shift the balance towards PGE1 production, especially in tissues where COX-1 is the predominant isoform. tau.ac.ilportlandpress.com

Fatty Acid SubstrateEnzymeKm (μM)Vmax (relative activity)
Dihomo-γ-linolenic acid (DGLA)COX-1-Lower preference
Arachidonic acid (AA)COX-1-Higher preference
Dihomo-γ-linolenic acid (DGLA)COX-2Similar to AASimilar to AA
Arachidonic acid (AA)COX-2Similar to DGLASimilar to DGLA

Interactions with Membrane Proteins and Receptors (Molecular focus)

While direct interactions of this compound with membrane receptors are not extensively documented, its metabolites are known to be potent ligands for several receptor families, thereby mediating a wide range of cellular responses.

G Protein-Coupled Receptors (GPCRs): The eicosanoid products derived from DGLA and AA exert their effects by binding to specific GPCRs. Prostaglandin E1, derived from DGLA, binds to prostanoid receptors (EP receptors), which are a class of GPCRs. nih.govresearchgate.net Similarly, metabolites of related fatty acids have been shown to interact with other GPCRs. For instance, hydroxylated derivatives of linoleic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE), can activate GPR132. wikipedia.orgwikipedia.org Epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, can also interact with prostaglandin receptor subtypes, highlighting a potential for cross-talk between different fatty acid signaling pathways at the receptor level. nih.gov

Ion Channels: Metabolites of polyunsaturated fatty acids are well-established modulators of ion channel activity. Arachidonic acid, for example, can affect all types of ion channels either directly or through its metabolic products. nih.gov Its metabolites, such as EETs, are known to open calcium-activated potassium (KCa) channels, leading to vasorelaxation. nih.gov Other oxidized linoleic acid metabolites have been shown to act on the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in pain sensation. wikipedia.org

Nuclear Receptors: Fatty acids and their derivatives can also function as ligands for nuclear receptors, which are transcription factors that regulate gene expression. Metabolites of linoleic acid, such as 9-HODE and 13-HODE, are known to directly activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. wikipedia.orgwikipedia.org Other derivatives of linolenic acid have also been identified as activators of PPARγ and PPARα. researchgate.netresearchgate.net The activation of these receptors plays a crucial role in regulating lipid metabolism, adipogenesis, and inflammation. researchgate.net

Lipid-Protein Interactions and Enzyme Modulation

The interaction of this compound and its metabolites with intracellular proteins, particularly enzymes, is central to its biological function.

Cyclooxygenases and Lipoxygenases: As previously discussed, DGLA and AA are key substrates for COX and LOX enzymes. The competition for the active sites of these enzymes is a primary mechanism of action. wikipedia.org The conversion of DGLA by these enzymes leads to anti-inflammatory products, while the conversion of AA leads to pro-inflammatory ones. nih.gov For instance, the DGLA metabolite 15-HETrE can inhibit the 5-lipoxygenase pathway that converts AA into pro-inflammatory leukotrienes. nih.gov

Protein Kinase C (PKC): this compound and its primary metabolite, DGLA, have been shown to modulate the activity of protein kinase C, a critical enzyme in signal transduction pathways that control cell growth and differentiation. nih.gov Studies have indicated that these fatty acids can suppress total PKC activity while promoting its translocation from the cytosol to the cell membrane in T lymphocytes. nih.gov This is a unique effect not observed with other unsaturated fatty acids like arachidonic acid. nih.gov Furthermore, a diacylglycerol derivative of the DGLA metabolite 15-HETrE has been found to inhibit PKCβ, which is involved in cell cycle mediation. nih.gov

Fatty Acid-Binding Proteins (FABPs): Intracellular transport and trafficking of fatty acids are facilitated by fatty acid-binding proteins. mdpi.com These proteins act as chaperones, binding to long-chain fatty acids and directing them towards specific metabolic fates, such as storage, oxidation, or incorporation into membranes. mdpi.com Genetic variations in FABPs have been associated with altered milk fatty acid profiles, including the levels of γ-linolenic acid, suggesting their role in its transport and metabolism. mdpi.com

Cross-Talk with Other Lipid Signaling Molecules (e.g., Phospholipids (B1166683), Sterols)

The signaling functions of this compound and its derivatives are deeply intertwined with the broader cellular lipid environment, involving significant cross-talk with phospholipids and sterols.

Phospholipids: A crucial aspect of this cross-talk is the incorporation of this compound and its elongated metabolite, DGLA, into the phospholipid components of cellular membranes. nih.govnih.gov Once integrated, these fatty acids can influence the physical properties of the membrane, such as fluidity. khanacademy.orgwustl.edu More importantly, they serve as a reservoir of signaling precursors. Upon cellular stimulation by various signals, phospholipase A2 enzymes are activated, which then cleave DGLA and other fatty acids from the membrane phospholipids, releasing them into the cytosol as free fatty acids. nih.gov This release makes them available for enzymatic conversion into eicosanoids by COX and LOX enzymes, thus initiating a signaling cascade. nih.gov The preferential incorporation and release of certain fatty acids, such as AA over DGLA, from specific phospholipid pools can significantly influence the balance of eicosanoids produced. nih.gov Studies have also shown that 13(S)-HODE, a metabolite of linoleic acid, is rapidly incorporated into phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine (B1630911). wikipedia.org

Theoretical and Computational Studies of 8,11,14 Octadecatrienoic Acid

Molecular Dynamics Simulations of Lipid Bilayers Containing 8,11,14-Octadecatrienoic Acid

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure and dynamics of lipid bilayers at an atomic level. researchgate.netnih.gov These simulations can provide insights into membrane properties such as thickness, area per lipid, and the conformational behavior of lipid acyl chains. While specific MD simulation studies focusing exclusively on lipid bilayers enriched with this compound (γ-linolenic acid) are not extensively documented in the reviewed literature, the established methodologies for simulating polyunsaturated fatty acid (PUFA)-containing membranes are applicable.

The general approach for such simulations involves constructing a model lipid bilayer, often composed of phospholipids (B1166683) esterified with the fatty acid of interest, solvating it with water, and then simulating the system's evolution over time. uci.eduscispace.comnih.gov The choice of force field is crucial for accurately representing the interactions between atoms. Commonly used force fields for lipid simulations include CHARMM and GROMACS. uci.edunih.gov Quantum mechanical calculations are often employed to develop and parameterize these force fields for novel molecules like specific PUFAs, ensuring that properties like torsional energy surfaces are correctly reproduced. acs.org

Key parameters analyzed in MD simulations of lipid bilayers include:

Bilayer Thickness: The distance between the headgroups of the two leaflets of the bilayer.

Area per Lipid: The average area occupied by a single lipid molecule in the plane of the membrane.

Acyl Chain Order Parameters: A measure of the conformational order of the carbon-carbon bonds along the fatty acid chain.

Diffusion Coefficients: The rate at which lipids move laterally within the membrane.

Simulations of bilayers containing other PUFAs have shown that the presence of multiple double bonds leads to increased chain flexibility and a lower degree of conformational order compared to saturated or monounsaturated fatty acids. acs.org This increased flexibility can influence membrane fluidity and interactions with membrane proteins. A hypothetical simulation of a bilayer containing this compound would likely reveal similar trends, with the cis double bonds introducing significant kinks in the acyl chains, leading to a more disordered and fluid membrane environment. The GROMACS and NAMD software packages are frequently used to perform these types of simulations. uci.edu

Table 1: Common Software and Force Fields for Lipid Bilayer MD Simulations

SoftwareForce Field(s)Typical System SizeTimescale
GROMACSGROMOS, CHARMMTens to hundreds of lipidsNanoseconds to microseconds
NAMDCHARMMTens to hundreds of lipidsNanoseconds to microseconds
AMBERAMBER, GLYCAMTens to hundreds of lipidsNanoseconds to microseconds

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure, conformation, and reactivity of molecules like this compound. mdpi.com These methods can be used to predict a variety of molecular properties with a high degree of accuracy.

Conformational Analysis:

Reactivity Descriptors:

DFT can also be used to calculate a range of reactivity descriptors that provide insight into the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Related to the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for oxidation.

LUMO Energy: Related to the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Quantum chemical studies on unsaturated hydrocarbons have utilized methods like DFT B3LYP/cc-pvdz to investigate the thermodynamics of oxidation reactions, such as hydrogen abstraction by radicals. semanticscholar.org For this compound, the allylic hydrogens are particularly susceptible to abstraction, initiating lipid peroxidation. DFT calculations can pinpoint the most reactive sites within the molecule and predict the activation energies for such reactions.

Table 2: Representative Quantum Chemical Methods for Fatty Acid Analysis

MethodBasis SetProperties Calculated
DFT (B3LYP, PBE0, APFD)6-31+G(d), 6-311++G(d,p)Geometries, Conformational Energies, NMR Chemical Shifts
GIAO/DFT6-311+G(2d,p)1H and 13C NMR Chemical Shifts
CPCM (Solvation Model)N/ASimulates properties in solution

In Silico Modeling of Enzyme-Substrate Interactions for this compound

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the interactions between fatty acids and enzymes. One class of enzymes of particular relevance to this compound is the fatty acid desaturases, which are responsible for introducing double bonds into acyl chains. wikipedia.org For example, this compound can be synthesized from precursor fatty acids through the action of desaturases like delta-6 desaturase. nih.gov

Homology Modeling:

For many enzymes, including some fatty acid desaturases, experimentally determined three-dimensional structures are not available. In such cases, homology modeling can be used to build a theoretical 3D model of the enzyme based on the known structure of a related protein. nih.gov This model can then be used for subsequent docking studies.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a protein target. nih.govresearchgate.net Docking algorithms sample a large number of possible binding poses and score them based on their predicted binding affinity. This can help to identify the key amino acid residues in the enzyme's active site that are involved in substrate recognition and catalysis. For instance, docking studies of a Δ9-fatty acid desaturase with palmitic acid revealed interactions with conserved histidine residues in the active site. nih.govresearchgate.net A similar approach could be used to model the binding of this compound to its cognate desaturases or other enzymes.

Molecular Dynamics of Enzyme-Substrate Complexes:

Following docking, molecular dynamics simulations can be performed on the enzyme-substrate complex to study its dynamic behavior. These simulations can provide a more detailed picture of the binding interactions and can help to understand how the enzyme facilitates the chemical reaction.

Table 3: Key Steps in In Silico Enzyme-Substrate Interaction Modeling

StepDescriptionCommon Software
Homology ModelingBuilding a 3D model of the target protein based on a template structure.MODELLER, SWISS-MODEL
Molecular DockingPredicting the binding pose of a ligand in the protein's active site.AutoDock, Glide, GOLD
Molecular DynamicsSimulating the dynamic behavior of the protein-ligand complex over time.GROMACS, AMBER, NAMD

Cheminformatics and Ligand-Based Drug Design

Cheminformatics and ligand-based drug design approaches are employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling:

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated from a set of known active molecules. In the context of this compound, a pharmacophore model could be developed based on its structure and the structures of other biologically active fatty acids. This model could then be used to search large chemical databases for novel compounds that match the pharmacophore and may therefore have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. A QSAR study involving this compound and related fatty acids could help to identify the structural features that are most important for a particular biological effect.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based virtual screening uses information about known active compounds to perform this search. For example, the structure of this compound could be used as a query to search for structurally similar molecules in a database.

While this compound itself is a naturally occurring fatty acid, its chemical scaffold could serve as a starting point for the design of novel therapeutic agents. For example, by modifying its structure, it may be possible to develop more potent or selective ligands for various biological targets.

Table 4: Ligand-Based Drug Design Approaches

ApproachDescriptionApplication
Pharmacophore ModelingIdentifies the essential features for biological activity.Virtual screening, scaffold hopping.
QSARCorrelates chemical structure with biological activity.Predicting the activity of new compounds.
Similarity SearchingFinds molecules that are structurally similar to a known active compound.Identifying novel lead compounds.

Future Research Directions and Unexplored Avenues in 8,11,14 Octadecatrienoic Acid Research

Unraveling Novel Biosynthetic Enzymes and Pathways

Current understanding suggests that 8,11,14-octadecatrienoic acid can be synthesized in certain organisms through the elongation and desaturation of shorter-chain fatty acids. A notable pathway involves the conversion of 9,12-hexadecadienoic acid (16:2n-4), a fatty acid found in small quantities in fish oils. This conversion is thought to proceed through an initial desaturation step to form a 16:3 intermediate, followed by an elongation step to produce the 18-carbon chain of this compound nih.gov.

The key enzymes implicated in this pathway are delta-6 desaturase and elongases nih.gov. Future research should focus on the detailed characterization of these enzymes to understand their substrate specificity and efficiency in producing this compound. It is plausible that novel desaturases and elongases with a higher affinity for the n-4 pathway exist in various organisms. Identifying and characterizing these enzymes will be crucial for a complete understanding of the biosynthesis of this fatty acid. Furthermore, exploring alternative or undiscovered biosynthetic routes in different organisms could reveal novel enzymatic machinery and metabolic networks.

Precursor Fatty AcidKey EnzymesIntermediate(s)Final Product
9,12-Hexadecadienoic acidDelta-6 desaturase, Elongase16:3n-4This compound

Elucidating Undiscovered Cellular and Molecular Functions

The biological roles of this compound are not yet fully understood, but preliminary evidence suggests it may play a role in modulating inflammatory pathways. Research has shown that its precursor, 9,12-hexadecadienoic acid, can inhibit the synthesis of arachidonic acid, a key precursor to pro-inflammatory eicosanoids nih.gov. This suggests that this compound may act as a competitive inhibitor of the enzymes involved in arachidonic acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX) acs.org.

Future investigations should aim to elucidate the specific cellular and molecular functions of this compound. This includes examining its incorporation into cellular membranes and its impact on membrane fluidity and the function of membrane-bound proteins britannica.comnih.gov. Moreover, its potential role as a signaling molecule or a precursor to novel bioactive lipid mediators warrants in-depth exploration. Understanding how this fatty acid interacts with cellular signaling cascades could reveal new therapeutic targets for inflammatory and other diseases.

Development of Advanced Analytical Platforms for Comprehensive Profiling

A significant challenge in studying specific fatty acid isomers is the ability to accurately and sensitively detect and quantify them in complex biological samples. The development of advanced analytical platforms is therefore a critical area of future research. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have shown great promise in the targeted profiling of oxylipins, including derivatives of 18-carbon fatty acids acs.org.

Future efforts should focus on refining these methods to improve the separation and identification of this compound from its more abundant isomers. The development of novel chiral chromatography methods will be particularly important for separating different stereoisomers, which may have distinct biological activities. Comprehensive lipidomics platforms that can provide a global view of the lipid profile in response to the presence of this compound will be invaluable in understanding its metabolic fate and downstream effects.

Analytical TechniqueApplication in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of fatty acid methyl esters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Sensitive and specific detection of the parent compound and its metabolites.
Chiral ChromatographySeparation of stereoisomers to assess their individual biological activities.

Engineering of Microbial Systems for Sustainable Production of Specific Isomers and Derivatives

The limited natural abundance of this compound hinders extensive research into its biological functions. Metabolic engineering of microbial systems offers a promising avenue for the sustainable production of this and other rare fatty acids. Oleaginous yeasts, such as Yarrowia lipolytica, have been successfully engineered to produce a variety of polyunsaturated fatty acids researchgate.netnih.govdtu.dknih.gov.

Future research should focus on harnessing the power of synthetic biology to engineer microbial strains capable of high-level production of this compound. This will involve the identification and heterologous expression of key biosynthetic enzymes, such as specific desaturases and elongases, and the optimization of metabolic pathways to channel carbon flux towards the desired product. The development of such microbial cell factories will not only provide a sustainable source of this fatty acid for research purposes but may also open up possibilities for its commercial application.

Interdisciplinary Approaches Integrating -omics Data with Structural Biology

A holistic understanding of the role of this compound in biological systems will require the integration of multiple disciplines. Combining high-throughput -omics technologies, such as proteomics, metabolomics, and lipidomics, with structural biology will be particularly powerful metwarebio.commdpi.com. -Omics approaches can provide a global view of the changes in proteins, metabolites, and lipids in response to this compound, offering insights into its metabolic pathways and cellular effects nih.govnih.gov.

Structural biology, on the other hand, can provide detailed atomic-level information about the enzymes involved in the biosynthesis and metabolism of this fatty acid nih.gov. By integrating these approaches, researchers can build comprehensive models of how this compound is produced, how it interacts with other molecules in the cell, and how it exerts its biological effects. This interdisciplinary approach will be essential for identifying key regulatory points in its metabolic network and for designing strategies to modulate its activity.

Exploration of its Roles in Diverse Non-Human Biological Systems

While the focus of much biomedical research is on human health, exploring the roles of this compound in a diverse range of non-human biological systems can provide valuable insights. This fatty acid has been identified in various marine organisms, including fish and algae, as well as in some fungi and plants nih.govresearchgate.netmdpi.com.

Future research should investigate the ecological and physiological significance of this compound in these organisms. For example, in marine ecosystems, polyunsaturated fatty acids are crucial for the growth and reproduction of many species and play a key role in the transfer of energy through the food web nih.govresearchgate.netfishlarvae.orgsemanticscholar.orgoup.com. Understanding the specific contribution of this compound to these processes could reveal novel aspects of marine ecology and physiology. Furthermore, studying its function in organisms that thrive in extreme environments may uncover unique adaptations related to membrane structure and function.

Organism GroupPotential Role of this compound
Marine FishComponent of cellular lipids, potential precursor to signaling molecules.
Marine AlgaeRole in photosynthesis, adaptation to environmental stress.
FungiContribution to membrane fluidity, potential role in signaling.
PlantsComponent of seed oils, potential involvement in defense mechanisms.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodology : Adopt the METLIN-SRM assay repository for standardized protocols. Open-access sharing of raw GC-MS spectra (via platforms like GNPS) enables cross-validation. Pre-registration of experimental designs (e.g., on Open Science Framework) reduces selective reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.